Cas no 848336-14-1 (2-{6-(4-bromophenyl)thieno3,2-dpyrimidin-4-ylsulfanyl}acetic acid)

2-{6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid is a brominated thienopyrimidine derivative with a sulfanylacetic acid functional group. This compound exhibits potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The presence of the 4-bromophenyl moiety enhances its reactivity for cross-coupling reactions, while the thienopyrimidine core contributes to its stability and binding affinity in target interactions. The sulfanylacetic acid group offers additional functionalization opportunities, making it valuable for derivatization studies. Its well-defined structure and high purity ensure reproducibility in research applications, supporting its use in medicinal chemistry and drug discovery.
2-{6-(4-bromophenyl)thieno3,2-dpyrimidin-4-ylsulfanyl}acetic acid structure
848336-14-1 structure
Product name:2-{6-(4-bromophenyl)thieno3,2-dpyrimidin-4-ylsulfanyl}acetic acid
CAS No:848336-14-1
MF:C14H9N2O2S2Br
Molecular Weight:381.267
CID:3108463
PubChem ID:4962846

2-{6-(4-bromophenyl)thieno3,2-dpyrimidin-4-ylsulfanyl}acetic acid 化学的及び物理的性質

名前と識別子

    • {[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid
    • 2-{6-(4-bromophenyl)thieno3,2-dpyrimidin-4-ylsulfanyl}acetic acid
    • AKOS005137427
    • 2-((6-(4-bromophenyl)thieno(3,2-d)pyrimidin-4-yl)thio)acetic acid
    • {[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
    • ([6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]thio)acetic acid
    • G20049
    • EN300-14130
    • BDBM50354547
    • CHEMBL1836712
    • CS-0234375
    • YIB33614
    • 848336-14-1
    • 2-((6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid
    • 2-{[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
    • 2-((6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)aceticacid
    • C14H9BrN2O2S2
    • 824-995-3
    • Z92591327
    • 2-[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid
    • インチ: InChI=1S/C14H9BrN2O2S2/c15-9-3-1-8(2-4-9)11-5-10-13(21-11)14(17-7-16-10)20-6-12(18)19/h1-5,7H,6H2,(H,18,19)
    • InChIKey: DJHPOUAVHNJDOJ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 379.92888Da
  • 同位素质量: 379.92888Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 380
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117Ų
  • XLogP3: 4.1

2-{6-(4-bromophenyl)thieno3,2-dpyrimidin-4-ylsulfanyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305045-100mg
2-((6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid
848336-14-1 95%
100mg
¥1965.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305045-50mg
2-((6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid
848336-14-1 95%
50mg
¥1404.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305045-250mg
2-((6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid
848336-14-1 95%
250mg
¥2791.00 2024-07-28
Enamine
EN300-14130-0.1g
2-{[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
848336-14-1 95%
0.1g
$78.0 2023-02-09
Aaron
AR019P81-50mg
2-{[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
848336-14-1 95%
50mg
$97.00 2023-12-14
Aaron
AR019P81-250mg
2-{[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
848336-14-1 95%
250mg
$178.00 2023-12-14
A2B Chem LLC
AV31109-10g
2-{[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
848336-14-1 95%
10g
$1772.00 2024-04-19
Aaron
AR019P81-100mg
2-{[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
848336-14-1 95%
100mg
$133.00 2023-12-14
1PlusChem
1P019OZP-50mg
2-{[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
848336-14-1 95%
50mg
$123.00 2024-04-21
Aaron
AR019P81-2.5g
2-{[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
848336-14-1 95%
2.5g
$630.00 2023-12-14

2-{6-(4-bromophenyl)thieno3,2-dpyrimidin-4-ylsulfanyl}acetic acid 関連文献

2-{6-(4-bromophenyl)thieno3,2-dpyrimidin-4-ylsulfanyl}acetic acidに関する追加情報

Introduction to 2-{6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid (CAS No. 848336-14-1)

2-{6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid, with the CAS number 848336-14-1, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, which include a thienopyrimidine scaffold and a bromophenyl substituent. These features contribute to its potential therapeutic applications and make it an intriguing subject for ongoing research.

The thienopyrimidine core of this compound is a well-known heterocyclic system that has been extensively studied for its biological activities. Thienopyrimidines are known to exhibit a wide range of pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. The presence of the bromophenyl group further enhances the compound's biological activity by modulating its interactions with target proteins and enzymes.

Recent studies have highlighted the potential of 2-{6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid as a lead compound for the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound demonstrated potent inhibitory activity against a specific kinase involved in cancer progression. The researchers found that the compound effectively inhibited the kinase's activity at low micromolar concentrations, suggesting its potential as an anticancer agent.

In addition to its anticancer properties, 2-{6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid has also shown promise in other therapeutic areas. A 2020 study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's anti-inflammatory effects and found that it significantly reduced inflammation in both in vitro and in vivo models. The researchers attributed this effect to the compound's ability to modulate key inflammatory pathways, such as NF-κB and MAPK signaling.

The structural versatility of 2-{6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid has also made it an attractive candidate for structure-activity relationship (SAR) studies. By modifying various functional groups on the molecule, researchers have been able to fine-tune its biological activity and improve its pharmacokinetic properties. For example, a study published in European Journal of Medicinal Chemistry in 2019 explored the impact of substituents on the bromophenyl group and found that certain modifications led to enhanced potency and selectivity against target proteins.

The synthesis of 2-{6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid involves several key steps, including the formation of the thienopyrimidine core and the introduction of the bromophenyl substituent. One common synthetic route involves the reaction of 4-bromoaniline with thiophene-3-carbaldehyde to form an intermediate imine, which is then cyclized to produce the thienopyrimidine scaffold. Subsequent sulfanylation and acetylation steps complete the synthesis of the final compound.

The physicochemical properties of 2-{6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid are also noteworthy. The compound is generally stable under standard laboratory conditions but may require careful handling due to its sensitivity to certain reagents and solvents. Its solubility profile is an important consideration for both synthetic chemistry and biological assays. Studies have shown that the compound exhibits moderate solubility in polar organic solvents such as DMSO and DMF, which facilitates its use in various experimental settings.

In conclusion, 2-{6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid (CAS No. 848336-14-1) represents a promising lead compound with diverse biological activities. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its potential applications in various disease areas, contributing to advancements in medicinal chemistry and drug discovery.

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